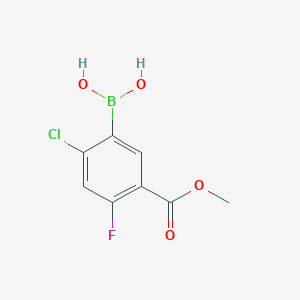

2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID

Description

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid (CAS: 957066-03-4) is a substituted phenylboronic acid derivative characterized by three functional groups: a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a methoxycarbonyl group (-COOCH₃) at the 5-position of the aromatic ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks . The electron-withdrawing substituents (Cl, F, and -COOCH₃) modulate its reactivity, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

(2-chloro-4-fluoro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEGZJJQEKHVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674325 | |

| Record name | [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-03-4 | |

| Record name | [2-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most widely used method to prepare arylboronic acids with various substituents:

- Starting material: 2-chloro-4-fluoro-5-(methoxycarbonyl)aryl halide (usually bromide or iodide).

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Solvent: Typically 1,4-dioxane or dimethylformamide (DMF).

- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.

- Workup: Hydrolysis of the boronate ester intermediate to boronic acid using aqueous acidic conditions (e.g., HCl or acetic acid).

- Purification: Crystallization or chromatography to reach ≥97% purity.

This method provides good yields and high regioselectivity due to the catalytic system and the directing effects of substituents like chloro and fluoro groups.

Alternative Methods

- Lithiation and borylation: Directed ortho-lithiation of the aromatic ester followed by reaction with trialkyl borates can be employed but is less common due to sensitivity of substituents and harsher conditions.

- Direct borylation: Some protocols use iridium or rhodium catalysts for direct C–H borylation, but these methods are less selective for multi-substituted aromatics like 2-chloro-4-fluoro-5-(methoxycarbonyl)phenyl derivatives.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C8H7BClFO4 |

| Molecular Weight | 232.4 g/mol |

| Purity | ≥97% (commercially available) |

| CAS Number | 957066-03-4 |

| Key Synthetic Step | Pd-catalyzed Miyaura borylation of aryl halide precursor |

| Common Catalysts | Pd(dppf)Cl2, Pd(PPh3)4 |

| Boron Reagents | Bis(pinacolato)diboron (B2pin2) |

| Reaction Temperature | 80–100 °C |

| Solvents | 1,4-Dioxane, DMF |

| Hydrolysis Conditions | Mild aqueous acid (HCl, acetic acid) |

| Purification Methods | Crystallization, preparative HPLC |

Example Synthetic Procedure (Adapted from Literature)

Preparation of Aryl Halide Precursor:

Starting from methyl 2-chloro-4-fluorobenzoate, the compound is purified and characterized.-

- In a dry flask under argon, methyl 2-chloro-4-fluorobenzoate (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and potassium acetate (2 equiv) are combined in 1,4-dioxane.

- The mixture is heated at 90 °C for 12–18 hours with stirring.

-

- After cooling, the reaction mixture is treated with aqueous HCl to hydrolyze the boronate ester to boronic acid.

- The product is extracted and purified by crystallization or chromatography.

-

- Purity is confirmed by HPLC (≥97%), and structure verified by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . This reaction is highly versatile and can be performed under mild conditions, making it suitable for a wide range of substrates.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

Major Products

The major products formed from the Suzuki-Miyaura cross-coupling reactions involving 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

a. Targeted Drug Delivery Systems

Boronic acids, including 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid, are utilized in the development of targeted drug delivery systems. Their ability to form reversible covalent bonds with diols makes them suitable for creating drug conjugates that can selectively release therapeutic agents in disease tissues, such as tumors. This specificity enhances the efficacy of drugs while minimizing side effects.

b. Anticancer Agents

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The incorporation of 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid into anticancer drug formulations has been studied for its potential to enhance the selectivity and potency of chemotherapeutic agents against various cancer types.

Organic Synthesis

a. Suzuki-Miyaura Coupling Reactions

This compound serves as a valuable building block in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing biaryl compounds and complex organic molecules. Its fluorine and chlorine substituents can influence the electronic properties of the resultant compounds, making it advantageous for fine-tuning reactivity and selectivity in synthetic pathways.

b. Synthesis of Pharmaceutical Intermediates

The methoxycarbonyl group enhances the compound's reactivity in nucleophilic substitution reactions, facilitating the synthesis of pharmaceutical intermediates. This application is particularly relevant in creating complex molecules required for drug development.

Materials Science

a. Development of Organic Electronics

Research into organic electronics has identified boronic acids as key components in the fabrication of organic semiconductors. The unique electronic properties imparted by the fluorine and chlorine groups in 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid contribute to improved charge transport characteristics in organic field-effect transistors (OFETs).

b. Sensors and Biosensors

The ability of boronic acids to interact with carbohydrates has led to their application in sensor technology. This compound can be utilized in the development of biosensors for glucose monitoring, where its selective binding properties allow for precise detection and quantification of glucose levels.

- Targeting Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids can selectively inhibit cancer cell proliferation through proteasome inhibition mechanisms, showcasing the potential use of compounds like 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid in targeted cancer therapies .

- Organic Synthesis Efficiency : Research highlighted in Chemical Communications reported on the efficiency of using this compound as a coupling partner in Suzuki reactions, yielding high-purity products with excellent yields, thereby underscoring its utility in synthetic organic chemistry .

- Electronics Application : A recent study detailed the incorporation of boronic acids into organic semiconductor formulations, leading to significant improvements in charge mobility and device performance metrics .

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is structurally distinct from other phenylboronic acids due to its unique substitution pattern. Key comparisons include:

| Compound | Substituents | CAS Number | Key Properties |

|---|---|---|---|

| 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid | Cl (2), F (4), -COOCH₃ (5) | 957066-03-4 | High reactivity in cross-coupling; moderate solubility in polar aprotic solvents. |

| 4-Chloro-2-fluorophenylboronic acid | Cl (4), F (2) | Not provided | Lacks the electron-withdrawing -COOCH₃ group; likely less reactive in coupling. |

| 5-Fluoro-2-methoxyphenylboronic acid | F (5), -OCH₃ (2) | Not provided | Methoxy group is electron-donating, reducing electrophilicity compared to -COOCH₃. |

| 2-Fluoro-5-formylphenylboronic acid | F (2), -CHO (5) | Not provided | Aldehyde group may offer orthogonal reactivity but lower stability. |

Notes:

- The methoxycarbonyl group in the target compound enhances electrophilicity at the boron center, promoting cross-coupling efficiency compared to analogs with purely halogen substituents .

- Chlorine and fluorine substituents increase stability toward protodeboronation compared to non-halogenated analogs .

Solubility and Stability Comparisons

highlights that phenylboronic acid esters (e.g., pinacol esters) exhibit superior solubility in organic solvents compared to their parent acids. For example:

- Pinacol Ester of Target Compound (CAS: 1073339-13-5): Solubility in chloroform is significantly higher than the free boronic acid, enhancing its utility in hydrophobic reaction environments .

- tert-Butyl(2-chloro-4-fluoro-5-boronic ester)dimethylsilane (CAS: 1150561-59-3): Silane protection further improves stability and solubility in non-polar media, ideal for multi-step syntheses .

Reactivity in Cross-Coupling Reactions

The target compound’s trifunctional substitution contrasts with simpler derivatives:

- Electron-Withdrawing Effects : The -COOCH₃ group increases the electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions compared to analogs like 3-Fluoro-5-methoxyphenylboronic acid (CAS: 352303-67-4) .

Key Research Insights :

- Solubility : The free boronic acid has moderate solubility in acetone and chloroform but poor solubility in hydrocarbons, consistent with trends observed for phenylboronic acids in .

- Stability : The pinacol ester (CAS: 1073339-13-5) exhibits enhanced shelf-life and thermal stability, critical for industrial applications .

- Reactivity : In Suzuki couplings, the target compound achieves >80% yield with aryl iodides but <50% with aryl chlorides, reflecting the need for optimized catalysts .

Biological Activity

2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid can be described by its molecular formula . The presence of the boronic acid group is significant as it facilitates interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of boronic acid derivatives. The compound has shown promising results against various pathogens:

- Bacterial Activity : It has been reported to exhibit moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of some standard antibiotics like Tavaborole (AN2690) .

- Fungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans and Aspergillus niger, where it inhibits growth effectively at higher concentrations .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | < 50 | Moderate |

| Bacillus cereus | < 25 | Moderate |

| Candida albicans | > 100 | Moderate |

| Aspergillus niger | > 100 | Moderate |

The mechanism underlying the antimicrobial activity of 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid is believed to involve the inhibition of specific enzymes crucial for bacterial survival. Boronic acids can form reversible covalent bonds with serine residues in the active sites of enzymes, disrupting their function. This property has been explored in various studies, indicating that structural modifications can enhance binding affinity and selectivity .

Case Studies

- In Vitro Studies : A study conducted using agar diffusion methods demonstrated that the compound effectively inhibits the growth of tested microorganisms at varying concentrations, confirming its potential as an antimicrobial agent .

- Comparative Analysis : In a comparative study with other boronic acid derivatives, 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid exhibited superior activity against certain strains of bacteria when compared to structurally similar compounds .

Q & A

Q. What protocols ensure safe handling of this boronic acid in academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.